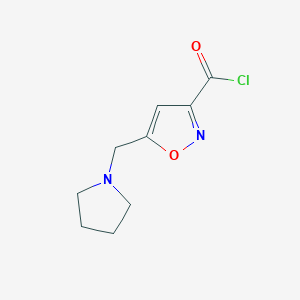

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

Description

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride is a reactive acyl chloride derivative featuring an isoxazole ring substituted at the 5-position with a pyrrolidinylmethyl group. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, enabling the formation of amides or esters through nucleophilic substitution. Its pyrrolidine moiety enhances solubility in polar solvents and may influence interactions in biological systems due to the cyclic amine's basicity .

Propriétés

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c10-9(13)8-5-7(14-11-8)6-12-3-1-2-4-12/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTMINRZHBGEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Isoxazoles

, on the other hand, are a type of azole with an oxygen atom next to the nitrogen. Isoxazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.

Activité Biologique

5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride (CAS No. 1242982-43-9) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbonyl chloride group can participate in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing the isoxazole structure exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of isoxazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Potential : Research has demonstrated that isoxazole derivatives can exhibit antiproliferative effects on cancer cell lines. For example, compounds similar to this compound have been tested against colon cancer (HCT 116) and breast cancer (MCF7) cell lines, showing significant inhibition of cell growth .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including those related to this compound. The results indicated that certain derivatives had MIC values as low as 3.12 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties that could be explored for therapeutic applications .

Case Study 2: Anticancer Activity

In a comparative analysis of the antiproliferative effects of isoxazole derivatives on different cancer cell lines, it was found that compounds containing the isoxazole moiety demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells. The study utilized the MTT assay to assess cell viability, revealing IC50 values that support further exploration into their potential as anticancer agents .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Applications

The compound has shown promising results in anticancer research. Isoxazole derivatives, including 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, have been evaluated for their cytotoxic activities against various cancer cell lines. For instance:

- COX Inhibition : A study demonstrated that certain isoxazole derivatives exhibit selective inhibition of cyclooxygenase-1 (COX-1), which is implicated in cancer progression. Compounds derived from isoxazoles were found to be significantly more potent than their predecessors in inhibiting COX-1 activity, with some exhibiting up to 20-fold increased potency against ovarian cancer cell lines .

- Cell Cycle Arrest : Research indicated that specific isoxazole compounds can induce G0/G1 phase arrest in cancer cells, leading to apoptosis. For example, a compound synthesized from the isoxazole scaffold was shown to activate caspase pathways, promoting apoptotic cell death in multiple human cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies have reported that isoxazole derivatives exhibit significant antibacterial activity against strains such as E. coli and S. aureus. For instance, compounds with specific substitutions at the 5-position of the isoxazole ring showed enhanced antibacterial efficacy, attributed to increased lipid solubility .

- Fungal Activity : The same derivatives were tested for antifungal properties against pathogens like Candida albicans, revealing moderate to high activity levels. The presence of halogenated groups in the structure was correlated with improved antifungal effects .

Anti-inflammatory Potential

The anti-inflammatory properties of isoxazole derivatives are another area of interest:

- Neuroinflammation : Certain studies have highlighted the potential of isoxazole compounds to inhibit lipoxygenase enzymes involved in inflammatory pathways. This suggests their utility in treating neuroinflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various synthetic routes have been explored:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cytotoxicity Study : A series of novel isoxazoles were synthesized and screened against various cancer cell lines, showing significant cytotoxicity with IC50 values lower than established chemotherapeutics .

- Antibacterial Screening : A comprehensive evaluation of a library of isoxazole derivatives revealed several candidates with potent activity against multiple bacterial strains, supporting their potential as new antimicrobial agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer and inflammation pathways, providing insights into their mechanisms of action .

Comparaison Avec Des Composés Similaires

5-(4-Chloro-phenyl)-isoxazole-3-carbonyl chloride

Structural Differences :

- Substituent : The 5-position of the isoxazole bears a 4-chlorophenyl group instead of pyrrolidinylmethyl.

Key Contrast :

- The chlorophenyl group may confer higher reactivity toward nucleophiles but lower solubility in aqueous media compared to the pyrrolidinylmethyl group.

(3S,4S)-1-Cyclopropylmethyl-4-{[5-(2,4-Difluoro-phenyl)-isoxazole-3-carbonyl]-amino}-piperidine-3-carboxylic Acid (1-Pyrimidin-2-yl-cyclopropyl)-amide

Structural Differences :

- Core Structure : The isoxazole-3-carbonyl group is part of a larger peptidomimetic structure with a difluorophenyl substituent.

- Biological Context : This compound is a CXCR7 receptor antagonist, highlighting the role of fluorinated aromatic groups in enhancing binding affinity and metabolic stability .

Key Contrast :

- The difluorophenyl substitution optimizes interactions with hydrophobic pockets in biological targets, whereas the pyrrolidinylmethyl group in the target compound may prioritize solubility and synthetic versatility.

3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid

Structural Differences :

- Heterocycle : A pyrazole ring replaces the isoxazole, with additional methyl substituents.

- Functional Group : A carboxylic acid group replaces the acyl chloride, reducing reactivity but enabling salt formation or hydrogen bonding.

Key Contrast :

- The carboxylic acid group limits utility in nucleophilic acyl substitution but expands applications in drug design due to improved stability and direct biological activity.

Data Table: Comparative Analysis

Stability and Commercial Considerations

- In contrast, the target compound’s pyrrolidine group may improve shelf life by mitigating hydrolysis risks .

Méthodes De Préparation

Preparation Methods of 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride

General Synthetic Strategy

The synthesis generally follows a sequence of:

- Formation of the isoxazole ring system with appropriate substitution,

- Introduction of the pyrrolidin-1-ylmethyl group,

- Conversion of the carboxylic acid or related precursor to the corresponding carbonyl chloride.

Detailed Synthetic Routes

Isoxazole Ring Construction and Pyrrolidinyl Substitution

According to a patent describing the preparation of pyrrolidinyl isoxazoles, the process begins with an N-alkyl-L-proline ester or a related pyrrolidinone derivative. This intermediate is reacted with reagents such as salts of dianions of acetone oxime or anions of acetonitrile followed by Grignard reagents and hydroxylamine to form oxime intermediates. These intermediates undergo cyclization and dehydration under acidic conditions to afford substituted isoxazoles with high chiral purity.

The pyrrolidine ring is introduced either by reduction of lactams to cyclic amines (using reducing agents like lithium aluminum hydride or borane complexes) or by direct N-alkylation of the pyrrolidinyl intermediate with aldehydes (e.g., formaldehyde), often in the presence of reducing agents to stabilize iminium intermediates.

Conversion to Carbonyl Chloride

The final step involves converting the isoxazole-3-carboxylic acid or its derivative to the acyl chloride. This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled temperature conditions to avoid decomposition, yielding this compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Esterification of pyroglutamic acid | Esterifying reagents (e.g., methanol/HCl) | -10°C to 80°C | 3 to 48 hours | Formation of ester intermediate |

| Reaction with dianion salts | Salt of dianion of acetone oxime, THF:hexane | -30°C to ambient | Vigorous mixing | Formation of oxime intermediate |

| Cyclization & dehydration | Strong acid (e.g., HCl) | Ambient to reflux | 0.5 to 3 hours | Isoxazole ring formation |

| Reduction of lactam | LiAlH4, NaBH4/BF3, borane/THF, etc. | Ambient to reflux | Variable | Conversion to cyclic amine |

| N-alkylation | Formaldehyde + reducing agent (e.g., formic acid) | Ambient to elevated | Variable | Introduction of pyrrolidin-1-ylmethyl group |

| Conversion to acyl chloride | Thionyl chloride or oxalyl chloride | 0°C to reflux | Few hours | Formation of carbonyl chloride |

Research Findings and Yields

- The patent literature reports high yields and chiral purity for the isoxazole derivatives prepared via these methods, indicating efficient cyclization and stereoselective steps.

- Reduction steps using lithium aluminum hydride or borane complexes effectively convert lactams to pyrrolidine rings without racemization.

- N-alkylation with formaldehyde in the presence of formic acid proceeds smoothly to yield the pyrrolidin-1-ylmethyl substituent.

- The final conversion to the carbonyl chloride is a well-established reaction, generally yielding high-purity products suitable for further synthetic applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|

| Esterification of pyroglutamic acid | Esterifying agents, -10°C to 80°C, 3-48 h | High | Precursor for isoxazole synthesis |

| Formation of oxime intermediate | Dianion salt of acetone oxime, THF:hexane, -30°C to ambient | Not isolated | Intermediate step |

| Cyclization and dehydration | Strong acid, ambient to reflux, 0.5-3 h | High | Isoxazole ring formed |

| Reduction of lactam to pyrrolidine | LiAlH4, NaBH4/BF3, borane/THF, ambient to reflux | High | Conversion to cyclic amine |

| N-alkylation with formaldehyde | Formaldehyde, formic acid, ambient to elevated | High | Introduction of pyrrolidin-1-ylmethyl group |

| Conversion to carbonyl chloride | Thionyl chloride or oxalyl chloride, 0°C to reflux | High | Final product: this compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Pyrrolidin-1-ylmethyl)isoxazole-3-carbonyl chloride, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via acylation reactions using isoxazole precursors. For example, analogous structures like ethyl pyrrole-2-carboxylates are reacted with substituted carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions . Characterization typically involves ESIMS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation and ¹H/¹³C NMR to verify functional groups and regioselectivity. Purity is assessed via HPLC with UV detection .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies for related isoxazole derivatives suggest sensitivity to moisture and temperature. Store the compound at –20°C under inert gas (e.g., argon) in sealed, amber vials. Degradation can be monitored using FT-IR to detect hydrolysis of the carbonyl chloride group (loss of ~1800 cm⁻¹ C=O stretch) and TLC to track byproduct formation .

Q. What reactivity patterns are expected for this compound in nucleophilic acyl substitution?

- Methodological Answer : The carbonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example, in drug discovery, coupling with hydrazides (e.g., 5-methylisoxazole-3-carbohydrazide) generates triazole derivatives under basic conditions (e.g., aqueous K₂CO₃). Reaction progress is tracked via HPLC-MS , with quenching in ice-cold water to prevent over-reaction .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a key intermediate for synthesizing heterocyclic scaffolds with bioactivity. For instance, analogous isoxazole-triazole hybrids exhibit antioxidant and enzyme inhibitory properties . Structure-activity relationship (SAR) studies involve modifying the pyrrolidine moiety to enhance binding affinity to target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors contribute to low reproducibility?

- Methodological Answer : Low yields (~40–45% in analogous syntheses) often stem from side reactions (e.g., hydrolysis of the carbonyl chloride). Optimize by:

- Using molecular sieves to scavenge moisture .

- Employing ultrasound-assisted synthesis to enhance reaction homogeneity and reduce time (e.g., 30–60 min vs. 24 hrs) .

- Screening catalysts (e.g., NaCl in aqueous media) to accelerate cyclization steps .

- Validate improvements via DoE (Design of Experiments) to identify critical parameters (temperature, solvent polarity).

Q. How should researchers address contradictory data between computational predictions and experimental reactivity of this compound?

- Methodological Answer : Discrepancies may arise from solvation effects or unaccounted steric hindrance. Mitigate by:

- Performing DFT (Density Functional Theory) calculations with explicit solvent models (e.g., water, DMSO) .

- Conducting kinetic studies (e.g., variable-temperature NMR) to compare activation energies with theoretical values .

- Validating computational models using X-ray crystallography of reaction intermediates .

Q. What strategies are recommended for elucidating the metabolic fate of derivatives of this compound in in vivo studies?

- Methodological Answer :

- Synthesize isotope-labeled analogs (e.g., ¹⁴C-labeled at the pyrrolidine ring) for tracing .

- Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to identify phase I/II metabolites in plasma or urine .

- Pair with molecular docking to predict interactions with metabolic enzymes (e.g., CYP450 isoforms) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Perform QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituents with logP, solubility, and permeability .

- Use MD (Molecular Dynamics) simulations to assess stability in lipid bilayers for blood-brain barrier penetration .

- Validate predictions via SPR (Surface Plasmon Resonance) to measure binding kinetics to serum proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.